molecular formula C10H19NO B2510541 (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol CAS No. 14909-81-0; 174293-29-9

(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol

Cat. No.: B2510541
CAS No.: 14909-81-0; 174293-29-9
M. Wt: 169.268
InChI Key: QPIDLIAAUJBCSD-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.

    Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with pyrrolidine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group or the pyrrolidine ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: More saturated cyclohexane derivatives.

    Substitution Products: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.

    2-(pyrrolidin-1-yl)cyclohexanone: A related compound with a ketone group instead of a hydroxyl group.

Uniqueness:

    Chirality: The (1S,2S) configuration provides unique stereochemical properties.

    Functional Groups: The presence of both a hydroxyl group and a pyrrolidine ring offers diverse reactivity.

Properties

CAS No.

14909-81-0; 174293-29-9

Molecular Formula

C10H19NO

Molecular Weight

169.268

IUPAC Name

(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-ol

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2/t9-,10-/m0/s1

InChI Key

QPIDLIAAUJBCSD-UWVGGRQHSA-N

SMILES

C1CCC(C(C1)N2CCCC2)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexene oxide (982 mg, 10 mmol), pyrolidine (2.134 g, 30 mmol), and 1.8 mL of water were heated at 90° C. for 18 hours. The reaction was then cooled and diluted with 75 mL of diethyl ether. The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.499 g (89%) of the title compound.
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
2.134 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

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